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Compound of Interest

Compound Name: 2-Methoxy-4-nitroaniline

Cat. No.: B147289 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the

characterization of 2-Methoxy-4-nitroaniline using X-ray Diffraction (XRD), Fourier-Transform

Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction
2-Methoxy-4-nitroaniline is a significant organic intermediate used in the synthesis of dyes

and pigments.[1][2] Accurate and comprehensive characterization of this compound is crucial

for quality control, process optimization, and regulatory compliance in various industries,

including pharmaceuticals and materials science. The following protocols outline the

standardized procedures for obtaining and interpreting XRD, FTIR, and NMR data for 2-
Methoxy-4-nitroaniline.

Experimental Workflow
The overall workflow for the analytical characterization of 2-Methoxy-4-nitroaniline is depicted

in the following diagram.
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Caption: Experimental workflow for the characterization of 2-Methoxy-4-nitroaniline.

X-ray Diffraction (XRD) Analysis
Introduction: X-ray diffraction is a powerful non-destructive technique for determining the

crystalline structure of solid materials.[3][4][5] For 2-Methoxy-4-nitroaniline, powder XRD can

be used to confirm its crystalline phase and determine its lattice parameters.

Experimental Protocol:

Sample Preparation:
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Take approximately 100-200 mg of 2-Methoxy-4-nitroaniline.

Grind the sample into a fine powder using an agate mortar and pestle to ensure random

orientation of the crystallites.

Carefully pack the powdered sample into a sample holder, ensuring a flat and level

surface.

Instrument Parameters (Typical):

X-ray Source: Cu Kα (λ = 1.5406 Å)

Voltage and Current: 40 kV and 40 mA

Scan Range (2θ): 10° - 80°

Step Size: 0.02°

Scan Speed: 2°/min

Data Analysis:

Process the raw data to identify the peak positions (2θ) and their corresponding

intensities.

Compare the obtained diffraction pattern with standard diffraction patterns from databases

like the Joint Committee on Powder Diffraction Standards (JCPDS) for phase

identification.

Perform indexing of the diffraction peaks to determine the crystal system and calculate the

lattice parameters.

Data Presentation:

Parameter Reported Value

Crystal System Monoclinic[6][7][8]

Space Group P21/a[7][8]
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Fourier-Transform Infrared (FTIR) Spectroscopy
Introduction: FTIR spectroscopy is a technique used to obtain an infrared spectrum of

absorption or emission of a solid, liquid, or gas.[9] The spectrum represents a fingerprint of the

sample with absorption peaks corresponding to the frequencies of vibrations between the

bonds of the atoms, making it an excellent tool for identifying functional groups.

Experimental Protocol:

Sample Preparation (KBr Pellet Method):

Weigh approximately 1-2 mg of 2-Methoxy-4-nitroaniline and 100-200 mg of dry,

spectroscopic grade potassium bromide (KBr).

Grind the mixture thoroughly in an agate mortar and pestle to ensure a homogenous

sample.

Transfer the powdered mixture to a pellet-forming die.

Press the mixture under high pressure (typically 8-10 tons) using a hydraulic press to form

a transparent or semi-transparent pellet.[10][11]

Instrument Parameters (Typical):

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Background: A spectrum of a pure KBr pellet should be collected as the background.

Data Analysis:

Identify the characteristic absorption bands in the spectrum.

Assign the observed bands to specific functional groups and vibrational modes present in

the 2-Methoxy-4-nitroaniline molecule.
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Data Presentation:

Wavenumber (cm⁻¹) Assignment

~3400 - 3300 N-H stretching (amine)

~3100 - 3000 C-H stretching (aromatic)

~2950 - 2850 C-H stretching (methyl)

~1600 - 1580 N-H bending (amine)

~1550 - 1475 N-O asymmetric stretching (nitro)

~1360 - 1290 N-O symmetric stretching (nitro)

~1250 - 1200 C-O-C asymmetric stretching (ether)

~1050 - 1000 C-O-C symmetric stretching (ether)

Note: The exact peak positions may vary slightly depending on the sample preparation and

instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Introduction: NMR spectroscopy is an indispensable analytical technique for determining the

structure of organic compounds.[12] ¹H and ¹³C NMR provide detailed information about the

carbon-hydrogen framework of a molecule.

Experimental Protocol:

Sample Preparation:

Weigh approximately 10-20 mg of 2-Methoxy-4-nitroaniline.[13]

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or

DMSO-d₆) in a clean, dry NMR tube.[13][14]

Ensure the sample is fully dissolved; gentle vortexing may be applied.[14]

If necessary, filter the solution to remove any particulate matter.
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Instrument Parameters (Typical for a 400 MHz Spectrometer):

¹H NMR:

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16

Relaxation Delay: 1 s

¹³C NMR:

Pulse Program: Proton-decoupled experiment.

Number of Scans: 1024

Relaxation Delay: 2 s

Data Analysis:

Process the raw FID data using Fourier transformation.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., TMS).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the splitting patterns (multiplicity) in the ¹H NMR spectrum to deduce proton-

proton coupling.

Assign the chemical shifts in both ¹H and ¹³C NMR spectra to the corresponding atoms in

the 2-Methoxy-4-nitroaniline molecule.

Data Presentation:

¹H NMR (in CDCl₃, approximate values):
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.8 d 1H Aromatic H

~7.6 dd 1H Aromatic H

~6.8 d 1H Aromatic H

~4.6 s 2H -NH₂

~3.9 s 3H -OCH₃

¹³C NMR (in CDCl₃, approximate values):

Chemical Shift (δ, ppm) Assignment

~155 Aromatic C-O

~142 Aromatic C-NH₂

~140 Aromatic C-NO₂

~128 Aromatic C-H

~115 Aromatic C-H

~110 Aromatic C-H

~56 -OCH₃

Note: Chemical shifts are highly dependent on the solvent and the specific instrument used.[15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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